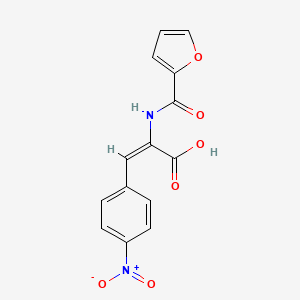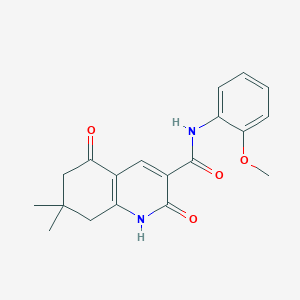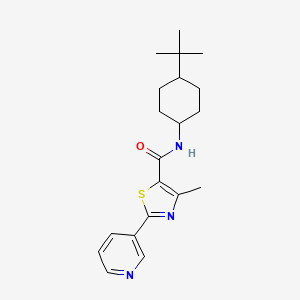
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid
Descripción general
Descripción
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid, also known as FANPA, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. FANPA is a derivative of cinnamic acid and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid is not fully understood. However, studies have shown that 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been shown to possess anticancer properties by inhibiting the growth of cancer cells. 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to be non-toxic to normal cells. In addition, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been shown to generate ROS upon exposure to light, which can cause oxidative damage to cancer cells. However, the physiological effects of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and ability to selectively target cancer cells. However, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has some limitations, including its solubility in water, which can make it difficult to use in biological experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid. One direction is the development of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid-based materials for various applications, such as drug delivery and sensing. Another direction is the study of the mechanism of action of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid, which can provide insights into its potential use as an anticancer agent. Furthermore, the development of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid derivatives with improved solubility and bioavailability can enhance its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been shown to possess anticancer properties by inhibiting the growth of cancer cells. 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In analytical chemistry, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been used as a derivatizing agent for the determination of amino acids and peptides.
Propiedades
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-13(12-2-1-7-22-12)15-11(14(18)19)8-9-3-5-10(6-4-9)16(20)21/h1-8H,(H,15,17)(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWWOFJKZXYONB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(furan-2-ylcarbonyl)amino]-3-(4-nitrophenyl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-chlorophenyl)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4675403.png)
![8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675406.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4675414.png)

![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4675435.png)
![methyl 5-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4675454.png)
amine dihydrochloride](/img/structure/B4675459.png)
![7-(3-nitrobenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4675481.png)

![N-allyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4675487.png)
![5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)
